molecular formula C13H18O2 B1582044 2-Methylpentyl benzoate CAS No. 59736-57-1

2-Methylpentyl benzoate

Cat. No.: B1582044
CAS No.: 59736-57-1
M. Wt: 206.28 g/mol
InChI Key: OUNXTLNEKZMJFY-UHFFFAOYSA-N
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Description

Contextualization within the Benzoate (B1203000) Ester Class and Alkyl Benzoates

2-Methylpentyl benzoate is an organic compound classified as a benzoate ester. Esters are derived from a carboxylic acid and an alcohol. In this case, this compound is formed from benzoic acid and the alcohol 2-methylpentanol. It belongs to the broader category of alkyl benzoates, a family of esters recognized for their wide range of applications in various industries. researchgate.net

Alkyl benzoates are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl chain. The length and branching of this alkyl chain significantly influence the physical and chemical properties of the compound, such as its scent, viscosity, and solubility. atamanchemicals.com For instance, shorter-chain alkyl benzoates like methyl benzoate and ethyl benzoate are known for their strong, pleasant odors and are widely used as fragrance ingredients. perfumersworld.comatamanchemicals.com Longer-chain variants, such as C12-15 alkyl benzoate, are valued for their emollient and texture-enhancing properties in cosmetic formulations. atamanchemicals.comnih.gov this compound, with its C6 branched alkyl group, occupies a position between these extremes.

Significance and Rationale for Academic Research on this compound

The academic interest in alkyl benzoates stems from their versatile chemical nature and widespread industrial use. researchgate.netresearcher.life Research often focuses on understanding structure-property relationships—how modifications in the alkyl chain affect physical characteristics and biological activity. wisdomlib.org Studies on various alkyl benzoates explore their thermodynamic properties, potential as biocatalysts, and their interactions with other molecules, such as forming complexes with cyclodextrins. ju.edu.jo

While much research is dedicated to more common alkyl benzoates, the study of specific isomers like this compound is significant for several reasons. Investigating branched-chain esters helps to elucidate how isomeric structures influence properties like odor profile, biodegradability, and interaction with biological systems. For example, research on the isomer 4-methylpentyl benzoate has explored its isolation from natural sources and its potential bioactivity, which provides a rationale for investigating other isomers like this compound for similar properties. researchgate.netresearchgate.net

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for alkyl benzoates is broad, covering areas from synthetic chemistry and materials science to toxicology and environmental science. researchgate.netwisdomlib.orgresearcher.life Recent studies have investigated the synthesis of novel benzoate esters for applications in liquid crystals and have explored their photophysical properties for potential use in electronic devices. wisdomlib.orgresearchgate.net There is also ongoing research into the biological activities of benzoate esters, including their potential as antimicrobial or insecticidal agents. researcher.liferesearchgate.net

However, a significant knowledge gap exists when it comes to less common, individual isomers such as this compound. While general safety assessments for the alkyl benzoate class have been conducted, specific toxicological and carcinogenicity data for many individual compounds, including this compound, are often unavailable. researchgate.netatamanchemicals.com Much of the available information relies on extending data from structurally similar compounds. researchgate.net Furthermore, detailed studies on its specific fragrance profile, potential as a chemical intermediate, and unique applications are limited in publicly accessible literature, highlighting an area ripe for further academic and industrial investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXTLNEKZMJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341123
Record name 2-Methylpentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59736-57-1
Record name 2-Methylpentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzoate (B1203000) Esters

The synthesis of benzoate esters, including 2-methylpentyl benzoate, has traditionally relied on classical esterification methods. These foundational techniques have been refined over many years and serve as a baseline for the development of more advanced synthetic routes.

Conventional Esterification and Derivatization Strategies

The most conventional method for synthesizing benzoate esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) with an alcohol (2-methylpentan-1-ol) to form the corresponding ester and water. Common catalysts for this equilibrium-driven reaction are strong mineral acids such as sulfuric acid or phosphoric acid. mdpi.comdiva-portal.org To drive the reaction towards the product side, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Another established strategy involves the derivatization of benzoic acid into a more reactive species, such as an acyl chloride or anhydride. Benzoyl chloride, for instance, can react readily with 2-methylpentan-1-ol in the presence of a base (like pyridine (B92270) or triethylamine) to yield this compound. This method, known as the Schotten-Baumann reaction, is generally faster and not reversible but produces stoichiometric amounts of salt waste.

Catalytic Approaches in Benzoate Synthesis

To overcome the drawbacks of homogeneous acid catalysts, such as corrosion and difficulty in separation, significant research has focused on heterogeneous and more advanced homogeneous catalytic systems. diva-portal.org

Solid Acid Catalysts: A prominent green chemistry approach involves the use of solid acid catalysts. These materials are insoluble in the reaction medium, allowing for easy separation and potential reuse, which minimizes waste. mdpi.com Examples include:

Sulfonated Carbons: Carbon-based solid acids, prepared by sulfonating materials like coal tar, have demonstrated high catalytic activity and stability. researcher.life For the esterification of benzoic acid with butanol, an esterification rate of 99.2% has been achieved. researcher.life These catalysts offer high reusability and are less corrosive to equipment. researcher.life

Zirconia-Based Catalysts: Zirconium-based solid acids, such as sulfated zirconia, have been effectively used for esterification. mdpi.com For instance, a Zr/Ti solid acid catalyst has been successfully employed for the synthesis of various methyl benzoates from benzoic acid and methanol. mdpi.com

Metallocene Catalysts: Metallocene complexes, particularly those of zirconium, have been investigated as catalysts for aromatic esterification. Zirconocene triflate, for example, has shown catalytic activity in the reaction between benzoic acid and benzyl (B1604629) alcohol, achieving a 74% yield under optimized conditions. diva-portal.org The choice of solvent and the ratio of reactants were found to significantly influence the reaction outcome. diva-portal.org

Novel Synthetic Routes for this compound and Analogues

Recent advancements in chemical synthesis have introduced new technologies that offer significant advantages in terms of reaction time, energy efficiency, and process control for the production of benzoate esters.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uwlax.eduscispace.com Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reactant molecules, leading to rapid temperature increases and often, significantly reduced reaction times. uwlax.eduscispace.com

For benzoate ester synthesis, microwave irradiation has been shown to be highly effective. The esterification of benzoic acid with various alcohols has been achieved in minutes under microwave conditions, compared to hours with conventional heating. scispace.comijsdr.org For example, the synthesis of ethyl benzoate was achieved with a 97% yield in just 5 minutes at 170 °C using microwave heating. uwlax.edu Similarly, the synthesis of butyl benzoate was accomplished in 6 minutes. ijsdr.org N-fluorobenzenesulfonimide (NFSi) has also been reported as an efficient catalyst for the microwave-assisted esterification of various carboxylic acids, including a successful scale-up synthesis of methyl benzoate. mdpi.com This suggests that the synthesis of this compound could be similarly expedited.

ReactionHeating MethodCatalystReaction TimeYieldReference
Benzoic acid + EthanolMicrowaveH₂SO₄5 min97% uwlax.edu
Benzoic acid + n-ButanolMicrowaveH₂SO₄6 min- ijsdr.org
Benzoic acid + n-ButanolConventionalH₂SO₄45 min- ijsdr.org

Continuous Flow Chemistry and Reactor Design for Esterification

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. lpp-group.comacs.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place.

The esterification of benzoic acid has been successfully demonstrated in continuous flow systems. lpp-group.com Using mineral acid catalysis, high conversions to esters can be achieved with short reaction times. lpp-group.com A patent describes a continuous process for preparing benzoic acid esters with monohydric alcohols containing 6 to 12 carbon atoms, which would include 2-methylpentan-1-ol. google.com This process involves a series of at least three esterification reactions where catalyst and high-boiling impurities are recycled. google.com

The combination of microwave heating and continuous flow reactors represents a particularly powerful synergy. The direct esterification of benzoic acid with a range of aliphatic alcohols has been optimized in a continuous flow microwave reactor, demonstrating the potential for highly efficient and productive ester synthesis. researchgate.netcolab.ws

Organocatalytic Systems for Benzoate Production

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in modern synthesis due to its mild reaction conditions and avoidance of toxic metals. uni-giessen.de For benzoate ester production, several organocatalytic systems have been developed.

Chemo-Enzymatic Synthesis and Biocatalysis for Alkyl Benzoates

The synthesis of alkyl benzoates, including this compound, is increasingly benefiting from chemo-enzymatic and biocatalytic approaches. These methods are positioned as environmentally friendly or "green" alternatives to traditional chemical synthesis, which often relies on harsh acid catalysts like sulfuric acid. researchgate.netcir-safety.org Enzymatic processes are conducted under mild operating conditions, which leads to high specificity and a reduction in side reactions. researchgate.net

Lipases (EC 3.1.1.3) are the most versatile and widely used enzymes for creating flavor and fragrance esters. researchgate.netijsr.net They are capable of catalyzing esterification and transesterification reactions across a broad range of conditions. researchgate.net The use of enzymes in the synthesis process allows the final products to be labeled as "natural," a significant advantage in the flavor and food industries. researchgate.net

The two primary enzymatic routes for producing alkyl benzoates are:

Direct Esterification: This involves the reaction of benzoic acid with an alcohol. researchgate.net

Transesterification: This process involves reacting an existing ester, such as methyl benzoate, with an alcohol to form the desired new ester. acs.orgnih.gov

Immobilized enzymes are frequently employed to enhance stability and allow for reuse. researchgate.netnih.gov Among the most effective and commonly cited biocatalysts is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. researchgate.netacs.orgnih.gov Studies have demonstrated its high activity in synthesizing various alkyl benzoates. acs.orgnih.govacs.org For example, the transesterification of methyl benzoate with n-hexanol using Novozym 435 at 60°C achieved an optimal conversion of 97% within 6 hours, a process that can be significantly accelerated by microwave irradiation. acs.orgacs.org

The efficiency of these biocatalytic reactions is influenced by several parameters, including the specific enzyme used, the solvent, temperature, agitation speed, and the molar ratio of the substrates. researchgate.netacs.org Research has explored various conditions, including solvent-free systems, which further enhance the environmental credentials of the synthesis. nih.gov While specific research detailing the chemo-enzymatic synthesis of this compound is not extensively published, the broad substrate specificity of lipases for various alcohols makes this a viable and promising route for its production. nih.govacs.orgnih.gov The applicability of these enzymatic protocols has been demonstrated for a range of different alkyl benzoates. nih.gov

Research Findings on Enzymatic Synthesis of Alkyl Benzoates

The following table summarizes key findings from various studies on the enzymatic synthesis of alkyl benzoates, illustrating the reaction conditions and outcomes.

BiocatalystReaction TypeSubstratesKey ConditionsConversion/YieldReference
Novozym 435 (Candida antarctica lipase B)TransesterificationMethyl benzoate, n-Hexanol60 °C, n-heptane solvent, microwave irradiation97% acs.orgacs.org
Novozym 435 (Candida antarctica lipase B)EsterificationBenzoic acid, n-Heptyl alcoholCyclohexane solventVery good yields researchgate.net
Immobilized Candida cylindracea lipase (CCL)TransesterificationMethyl benzoate, PropanolSolvent-freeNot specified nih.gov
Novozym 435 (Candida antarctica lipase B)TransesterificationMethyl (hydroxy)benzoates, Long-chain alcoholsSolvent-free, in vacuoHigh to moderate conversion nih.gov
Lipase AYS AmanoTransesterificationMethyl benzoate, various alcoholsMicrowave irradiationLower activity than Novozym 435 acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules like 2-Methylpentyl benzoate (B1203000). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) Applications in Purity and Structural Analysis

Proton NMR (¹H NMR) is particularly powerful for verifying the structure and assessing the purity of 2-Methylpentyl benzoate. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment within the molecule. chemicalbook.com The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons.

For this compound, the aromatic protons of the benzoate group typically appear as multiplets in the downfield region, around 7.4 to 8.1 ppm. chemicalbook.com Specifically, the protons ortho to the carbonyl group are the most deshielded and resonate at the lowest field. The protons of the 2-methylpentyl chain appear in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen are observed around 4.1-4.2 ppm. chemicalbook.com The remaining methyl (CH₃) and methylene (CH₂) protons of the pentyl chain produce signals at higher fields. chemicalbook.com

The integration of the peak areas in the ¹H NMR spectrum provides a quantitative measure of the number of protons contributing to each signal, confirming the ratio of protons in different parts of the molecule. Furthermore, the spin-spin coupling patterns, observed as splitting of the signals, offer valuable insights into the connectivity of adjacent protons, solidifying the structural assignment. chemicalbook.com The absence of unexpected signals is a strong indicator of the compound's high purity.

Table 1: ¹H NMR Data for this compound

Assignment Chemical Shift (ppm)
Aromatic Protons (ortho) 8.05
Aromatic Protons (meta, para) 7.50, 7.47
O-CH₂ 4.193, 4.136
CH 1.94
CH₂ 1.64 to 1.09
CH₃ 1.018, 0.93

Data obtained at 89.56 MHz in CDCl₃. chemicalbook.com

Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. It also plays a critical role in identifying its fragmentation patterns, which can be used for structural confirmation and in the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

When this compound is part of a complex mixture, such as in fragrance or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. nih.gov GC separates the individual components of the mixture based on their volatility and interaction with the chromatographic column. vscht.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 206.28 g/mol . nih.gov This technique is highly sensitive and can detect and quantify even trace amounts of the compound. shimadzu.com The retention time from the GC provides an additional layer of identification.

Diagnostic Ion Fragmentation Analysis

In the mass spectrometer, this compound undergoes fragmentation upon ionization, producing a unique pattern of fragment ions. libretexts.org The analysis of these fragments provides structural information that complements the molecular weight data. A prominent peak in the mass spectrum of this compound is typically observed at a mass-to-charge ratio (m/z) of 105. nih.gov This peak corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the ester bond. pharmacy180.com Another significant fragment is often seen at m/z 123, which can be attributed to the benzoic acid radical cation, formed through a rearrangement process. pharmacy180.com The observation of fragments corresponding to the loss of parts of the alkyl chain further confirms the structure of the 2-methylpentyl group. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Relative Intensity Proposed Fragment
105 100.0 [C₆H₅CO]⁺ (benzoyl cation)
84 47.8 [C₆H₁₂]⁺ (alkene fragment)
77 28.1 [C₆H₅]⁺ (phenyl cation)
123 19.6 [C₆H₅COOH]⁺ (benzoic acid radical cation)
56 27.1 Alkyl fragment
41 14.5 Alkyl fragment

Data from NIST Mass Spectrometry Data Center. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

While this compound is a liquid at room temperature, X-ray crystallography could be employed to determine its precise three-dimensional structure if it can be crystallized at low temperatures. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and conformation in the solid state. cardiff.ac.uk

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from various samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of this compound. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the compound from other components. sielc.com Detection is often achieved using a UV detector, as the benzene (B151609) ring in the benzoate moiety absorbs UV light. This method is scalable and can be adapted for preparative separations to isolate pure this compound or for quantitative analysis in various matrices. sielc.comsielc.com

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the qualitative analysis and monitoring of reactions involving this compound. uni-giessen.de By spotting a sample onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, the compound can be separated from starting materials and byproducts. Visualization under UV light reveals the position of the compound on the plate, and its retention factor (Rf) can be used for identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For benzoate esters like this compound, reversed-phase HPLC is a common and effective approach.

Methodology & Findings:

A typical HPLC method for analyzing benzoate derivatives involves a C18 column, which is a non-polar stationary phase. myfoodresearch.com The mobile phase often consists of a mixture of a polar organic solvent, such as acetonitrile, and an aqueous buffer. myfoodresearch.comhelixchrom.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger affinity for the C18 stationary phase and thus a longer retention time.

The development of a robust HPLC method requires the optimization of several parameters to achieve good resolution and peak shape. scribd.com These parameters include the composition of the mobile phase, flow rate, and column temperature. For instance, increasing the percentage of the organic solvent in the mobile phase will generally decrease the retention time of non-polar analytes. scribd.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, can be particularly useful for separating mixtures with a wide range of polarities. scribd.compjoes.com

A study on the analysis of various preservatives, including benzoates, utilized a mixed-mode column with both reversed-phase and anion-exchange characteristics, demonstrating the versatility of modern HPLC columns. helixchrom.com Another method for analyzing benzoate enantiomers employed a chiral chromatographic column with a mobile phase of n-hexane and isopropanol. google.com

Table 1: Illustrative HPLC Parameters for Benzoate Analysis

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm myfoodresearch.com
Mobile Phase Acetonitrile/Water with buffer (e.g., acetate (B1210297) or formate) myfoodresearch.comhelixchrom.com
Flow Rate 1.0 mL/min myfoodresearch.com
Detection UV at 254 nm myfoodresearch.com

| Temperature | 37°C myfoodresearch.com |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. jsmcentral.org It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. actahort.orgmdpi.com

Methodology & Findings:

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, often helium) through a capillary column. notulaebotanicae.rodiabloanalytical.com The column's inner surface is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of benzoate esters, a non-polar or mid-polar stationary phase, such as a DB-5ms column (5% phenyl, 95% dimethylpolysiloxane), is often used. mdpi.comnotulaebotanicae.ro The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. mdpi.commdpi.com

GC-MS analysis of this compound would reveal a characteristic mass spectrum. The NIST Mass Spectrometry Data Center reports that for this compound, the top peak in its mass spectrum has a mass-to-charge ratio (m/z) of 105, with the second-highest peak at m/z 84. nih.gov This fragmentation pattern is a unique fingerprint that aids in its identification. Studies on the floral scent of Alstroemeria have successfully used GC-MS to identify methyl benzoate as a major volatile compound. actahort.org Similarly, GC-MS has been used to analyze volatile compounds in fruit brandies, where ethyl benzoate was identified. notulaebotanicae.ro

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm mdpi.com
Carrier Gas Helium, 1.0 mL/min mdpi.com
Injector Temperature 250°C notulaebotanicae.romdpi.com
Oven Program 40°C (1 min hold), ramp to 250°C at 2°C/min (5 min hold) mdpi.com

| MS Ionization | Electron Ionization (EI) at 70 eV mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained.

Methodology & Findings:

For an ester like this compound, the FT-IR spectrum will exhibit characteristic absorption bands that confirm its structure. The most prominent peak in the spectrum of an aromatic ester is the carbonyl (C=O) stretch, which typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com This absorption is strong and unmistakable.

In addition to the carbonyl stretch, aromatic esters show a "Rule of Three" pattern of intense peaks. spectroscopyonline.com This includes the C-C-O stretch, which is typically found between 1310 and 1250 cm⁻¹, and the O-C-C stretch, which ranges from 1130 to 1100 cm⁻¹. spectroscopyonline.com The spectrum of methyl benzoate, a similar aromatic ester, clearly shows these three characteristic peaks. spectroscopyonline.com

Other significant absorptions for this compound would include C-H stretching vibrations from the alkyl chain and the aromatic ring. Aromatic C-H stretches are typically observed between 3100 and 3000 cm⁻¹, while alkyl C-H stretches appear between 3000 and 2850 cm⁻¹. lumenlearning.comlibretexts.org The presence of C-C stretching within the aromatic ring gives rise to peaks in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Indicates the presence of the benzene ring. lumenlearning.comlibretexts.org
Aliphatic C-H Stretch 3000-2850 Corresponds to the methyl and pentyl groups.
Carbonyl (C=O) Stretch 1730-1715 A strong, characteristic peak for an aromatic ester. spectroscopyonline.comorgchemboulder.com
Aromatic C=C Stretch 1600-1400 In-ring vibrations of the benzene ring. lumenlearning.comlibretexts.org
C-C-O Stretch 1310-1250 Part of the "Rule of Three" for aromatic esters. spectroscopyonline.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound.

Methodology & Findings:

The molecular formula for this compound is C₁₃H₁₈O₂. nih.gov From this, the theoretical elemental composition can be calculated. The molecular weight of this compound is 206.28 g/mol . nih.govechemi.com

To verify the empirical formula, a sample of the compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The masses of these products are then used to determine the masses of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference.

The calculated elemental percentages from the experimental data are then compared to the theoretical values to confirm the compound's empirical formula. For a compound with a molecular formula of C₁₃H₁₈O₂, the empirical formula is the same as the molecular formula, as the subscripts cannot be reduced to a simpler whole-number ratio.

**Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₈O₂) **

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage by Mass (%)
Carbon (C) 12.01 13 156.13 75.69
Hydrogen (H) 1.008 18 18.144 8.79
Oxygen (O) 16.00 2 32.00 15.51

| Total | | | 206.274 | 100.00 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity.epstem.netresearchgate.net

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate the behavior of electrons in molecules. For benzoate (B1203000) derivatives, these calculations can elucidate electronic structure, which in turn governs the molecule's properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vjst.vn It has been successfully applied to study benzoic acid and its derivatives, providing insights into their molecular structure and vibrational frequencies. vjst.vnscirp.org DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and predict spectroscopic properties. researchgate.netresearchgate.net For benzoate anions, DFT has been used to determine their gas-phase stabilities and analyze substituent effects. researchgate.net These studies reveal that the stability of such anions is influenced by a combination of electronic effects. researchgate.net The application of DFT to systems like 2-methylpentyl benzoate allows for the calculation of various parameters, including bond dissociation energies and electronic properties, which are crucial for understanding its chemical behavior. researchgate.net

Computational methods are utilized to determine key physical and chemical properties of this compound. nih.gov The molecular weight is calculated to be 206.28 g/mol . nih.gov The topological polar surface area, a descriptor related to a molecule's polarity and potential for interaction, is computed to be 26.3 Ų. nih.gov Other computed properties include a heavy atom count of 15 and a complexity of 183. nih.gov These computational assessments provide a foundational understanding of the molecule's size and surface characteristics.

Computed Properties of this compound

Property Value Reference
Molecular Weight 206.28 g/mol nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Heavy Atom Count 15 nih.gov
Complexity 183 nih.gov
XLogP3 4.5 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

Molecular Modeling of Intermolecular Interactions.mdpi.comresearchgate.net

Molecular modeling techniques are essential for studying how this compound interacts with other molecules, which is critical for understanding its behavior in various environments.

The structure of this compound, with two hydrogen bond acceptor sites and no donors, suggests its potential to engage in hydrogen bonding with suitable donor molecules. nih.gov Studies on similar methyl benzoate derivatives have shown that hydrogen bonding plays a significant role in their interactions with proteins like bovine serum albumin (BSA). mdpi.com In these cases, the ester group is a likely site for forming intermolecular hydrogen bonds. mdpi.com Solvation effects, or how the solvent interacts with and stabilizes a solute molecule, are also critical. acs.org The stability and behavior of molecules like this compound can be significantly influenced by the surrounding solvent molecules. acs.org For instance, the solvation dynamics in a protein cavity are considerably slower than in neat solvents, indicating strong specific interactions. mdpi.com The nature of the solvent can also affect the strength of noncovalent interactions, such as hydrogen bonds. acs.orgescholarship.org

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key parameter influencing its behavior in biological systems, including its ability to penetrate cell membranes. jcu.edu.au The predicted XLogP3 value of 4.5 for this compound indicates a high degree of lipophilicity. nih.gov This suggests a tendency to partition into lipid environments. The dermal penetration of alkyl benzoates has been a subject of study, with a focus on how molecular size and lipophilicity affect this process. cir-safety.org While specific data on this compound is not detailed, the general trend suggests that lipophilic compounds can penetrate the skin, and the rate can be influenced by the formulation and the specific properties of the membrane. cir-safety.orgjcu.edu.au

Stereochemical Analysis and Prediction of Chiral Properties.rsc.orgsciencenet.cn

The presence of a chiral center in a molecule leads to the existence of stereoisomers, which can have different biological activities and physical properties.

This compound possesses a chiral center at the second carbon of the pentyl group. This gives rise to two enantiomers, (R)-2-methylpentyl benzoate and (S)-2-methylpentyl benzoate. The stereochemistry of a molecule is crucial as it can significantly influence its interactions with other chiral molecules, such as enzymes and receptors in biological systems. sciencenet.cn The production and analysis of single enantiomers are of great importance in various fields, particularly in pharmaceuticals. sciencenet.cn Techniques like asymmetric synthesis or resolution are employed to obtain enantiomerically pure compounds. sciencenet.cn The prediction of chiroptical properties, such as those measured by electronic circular dichroism (ECD) spectroscopy, has become a powerful tool for assigning the absolute configuration of chiral molecules in solution. acs.org

Biological Activity and Pharmacological Investigations

Antimicrobial Efficacy Assessments

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Pesticidal and Acaricidal Activities

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Repellent and Attractant Properties in Integrated Pest Management

While specific studies on the repellent or attractant properties of 2-Methylpentyl benzoate (B1203000) are not extensively documented, research on the structurally similar compound, Methyl benzoate (MB), offers significant insights. Methyl benzoate has been identified as a versatile agent in pest management, demonstrating several modes of action, including as a contact toxicant, a fumigant, an ovicidal agent, and both a repellent and an attractant. mdpi.comresearchgate.netcabidigitallibrary.org This dual action is crucial for integrated pest management (IPM) strategies.

As an attractant, Methyl benzoate is a key floral volatile in plants like petunias and snapdragons, effectively luring pollinators such as orchid bees. cabidigitallibrary.org Conversely, it exhibits potent repellent activity against a variety of agricultural and household pests. nih.gov For instance, it has shown significant repellency against the two-spotted spider mite, Tetranychus urticae, and the sweetpotato whitefly, Bemisia tabaci. nih.govnih.gov In studies with B. tabaci, Methyl benzoate demonstrated a dose-dependent repellent effect, with a 2% concentration resulting in 96.1% repellency after 24 hours. nih.gov The median effective dose (EC50) for repellency against adult whiteflies was calculated to be 0.24%. nih.gov This body of evidence on Methyl benzoate suggests that 2-Methylpentyl benzoate may possess similar properties worthy of investigation for use in IPM programs.

Acaricidal Activity against Mite Pests

The potential of benzoate esters as acaricides has been explored, primarily through studies of compounds like Methyl benzoate and Benzyl (B1604629) benzoate. nih.govnih.gov Research has demonstrated that Methyl benzoate possesses significant acaricidal and repellent effects against the two-spotted spider mite, Tetranychus urticae, a common pest in agriculture. nih.gov

In laboratory bioassays, Methyl benzoate exhibited concentration-dependent contact toxicity against both the eggs and adult stages of T. urticae. nih.gov A leaf-dipping method using a 1% Methyl benzoate solution resulted in 100% mortality of adult mites within 48 hours and prevented 92.7% of eggs from hatching. nih.gov Probit analysis determined the median lethal concentration (LC50) values to be 0.5% for adults and 0.25% for eggs, highlighting its potent effect on the mite life cycle. nih.gov The median lethal time (LT50) for a 1% concentration was 8.1 hours. nih.gov These findings establish Methyl benzoate as a promising candidate for a plant-based, or "green," pesticide for mite control. nih.gov

Acaricidal Activity of Methyl Benzoate against Tetranychus urticae
ParameterTarget StageValueConditions
MortalityAdults100%1% concentration, 48 hours nih.gov
Egg Hatch PreventionEggs92.7%1% concentration nih.gov
LC50Adults0.50%- nih.gov
LC50Eggs0.25%- nih.gov
LT50Adults8.1 hours1% concentration nih.gov

In Vitro Cytotoxicity and Cell Viability Studies

Direct cytotoxic evaluations of this compound on human cell lines are not prominent in the available literature. However, a comprehensive study on the cytotoxicity of other simple benzoate esters—namely Methyl benzoate (MB), Ethyl benzoate (EB), and Vinyl benzoate (VB)—provides a valuable comparative framework. nih.govnih.gov

Evaluation in Human Cell Lines (e.g., neuronal, kidney, colon cells)

The cytotoxicity of MB, EB, and VB was assessed in vitro using several human cell lines: Human Embryonic Kidney 293 (HEK293) cells, human colon adenocarcinoma cells (CACO2), and human neuroblastoma cells (SH-SY5Y). nih.gov The selection of these lines allows for an evaluation of potential toxicity in different organ systems. The study found that Vinyl benzoate was the most toxic of the three compounds tested, while Methyl benzoate was the least toxic. nih.govnih.gov The colon-derived CACO2 cells appeared slightly more resistant to Methyl benzoate than the kidney and neuronal cells. nih.gov

Assay Methodologies: WST-1, Crystal Violet Assays

To quantify cell viability and cytotoxicity, the researchers employed two common colorimetric assays: the WST-1 assay and the Crystal Violet assay. nih.gov The WST-1 assay measures the metabolic activity of viable cells by observing the enzymatic reduction of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases. nih.govmedsci.org The amount of formazan dye produced is directly proportional to the number of metabolically active cells. nih.gov The Crystal Violet assay is a simpler method that stains the DNA of adherent cells, providing a measurement of the total number of viable, attached cells remaining after treatment. nih.govspringernature.com The consistent results between both assays confirmed the cytotoxic effects of the tested benzoates. nih.gov

Impact on Cell Growth and Proliferation

The investigation revealed that the tested benzoates inhibited cell growth and proliferation in a concentration-dependent manner. nih.gov For Methyl benzoate, concentrations below 5.5 mM had minimal effects on the growth of HEK293 cells, with less than a 15% reduction in viability. nih.gov However, concentrations above 7.3 mM (0.1%) were found to be inhibitory to the growth and proliferation of all tested human cell lines (HEK293, CACO2, and SH-SY5Y). nih.gov

Further analysis showed that Vinyl benzoate, the most toxic of the group, reduced the expression of cyclin D1 and HSP70 mRNA and proteins in HEK293 cells. nih.gov Cyclin D1 is a crucial protein for cell cycle progression, and its decrease is consistent with inhibited cell growth. nih.gov

In Vitro Cytotoxicity (LC50) of Benzoate Esters in Human Cell Lines
Cell LineCompoundLC50 (% / mM)
HEK293 (Kidney)Methyl Benzoate0.18 / 13.2 nih.gov
HEK293 (Kidney)Ethyl Benzoate0.104 / 6.9 nih.gov
HEK293 (Kidney)Vinyl Benzoate0.08 / 5.4 nih.gov
SH-SY5Y (Neuronal)Methyl Benzoate- / 13.2 nih.gov
SH-SY5Y (Neuronal)Vinyl Benzoate0.09 / 6.1 nih.gov

Receptor and Enzyme Interaction Studies for Biological Targets

Direct studies on the receptor and enzyme interactions of this compound are absent from the current scientific literature. However, research on other benzoate derivatives illustrates the capacity of this chemical class to interact with various biological targets.

Certain benzoate derivatives have been identified as ligands for nuclear hormone receptors. For example, the Xenopus benzoate X receptors, BXRα and BXRβ, can be activated by various benzoate derivatives, although they display distinct pharmacological profiles. BXRα is more promiscuous in its ligand specificity, being transactivated by compounds like 4-amino-butylbenzoate and benzyl benzoate, while BXRβ is more selective. nih.gov

Regarding enzyme inhibition, benzoate derivatives have shown activity against a range of enzymes. A series of synthesized benzoic acid derivatives demonstrated inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, with one amide derivative being significantly more potent than the standard inhibitor kojic acid. researchgate.net Other research has identified para-substituted benzoic acid derivatives as competitive inhibitors of the protein phosphatase Slingshot, which is involved in modulating cytoskeleton dynamics. nih.gov The antifungal action of benzoate has been attributed to the inhibition of the glycolytic enzyme phosphofructokinase. nih.gov Conversely, studies on sodium benzoate found it to be a relatively safe preservative with minimal inhibitory effect on enzymes like butyrylcholinesterase (BChE), lactate (B86563) dehydrogenase (LDH), and alcohol dehydrogenase (ADH) at permissible concentrations. mdpi.com

Table 1: Enzyme Inhibition by Various Benzoate Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Inhibition Mechanism Reference
Benzoic Acid Amides Tyrosinase Potent Inhibition (IC50 = 1.09 µM) researchgate.net
Rhodanine-based Benzoic Acids Slingshot Phosphatase Competitive Inhibition (Ki ≈ 4 µM) nih.gov
Benzoate Phosphofructokinase Non-competitive (in yeast) nih.gov
Sodium Benzoate Butyrylcholinesterase No significant inhibition mdpi.com

Investigation of Biological Pathways and Signaling

The influence of this compound on specific biological and signaling pathways has not been documented. The following sections discuss how related compounds affect key regulatory proteins and interact with macromolecules, providing a hypothetical basis for future research.

Effects on Gene Expression and Protein Regulation (e.g., Cyclin D1, HSP70)

Cyclin D1: As a crucial regulator of cell cycle progression from the G1 to S phase, Cyclin D1 is a key oncogene whose expression is frequently deregulated in cancer. nih.govportlandpress.com Its levels are tightly controlled by various signaling pathways that converge on its gene promoter. biologists.com The degradation of Cyclin D1 is a promising strategy for cancer therapy, and several therapeutic agents have been shown to induce its breakdown via the ubiquitin-proteasome system. frontiersin.orgresearchgate.net For instance, the small molecule Leptomycin B was found to inhibit cyclin D1 expression by preventing the nuclear export of protein phosphatase 2A (PP2A), leading to the inactivation of the transcription factor c-Jun, which is required for cyclin D1 gene transcription. nih.gov

HSP70: Heat shock proteins (HSPs) are molecular chaperones that help cells cope with stress. wikipedia.org The expression of the hsp70 gene can be induced by chemical stressors, including benzoate derivatives like sodium salicylate. biologists.comnih.gov This induction is regulated at the transcriptional level, involving the activation of heat shock factor (HSF) and its binding to the heat shock element (HSE) in the gene's promoter. biologists.comnih.gov Because cancer cells often overexpress HSP70 to survive, it has emerged as a significant target for anti-cancer therapy. nih.gov Small molecule inhibitors that target HSP70 can reduce the viability of cancer cells. researchgate.net

Interaction with Biological Macromolecules

While there is no data on this compound, the interaction of other benzoate esters and derivatives with biological macromolecules, particularly proteins, has been characterized. Studies using spectroscopic techniques have investigated the binding of methyl benzoate derivatives to the model transport protein, bovine serum albumin (BSA). nih.gov These studies revealed that the benzoate derivatives form stable, 1:1 complexes with BSA. nih.gov The primary driving forces for this binding were determined to be hydrogen-bonding interactions. nih.gov

Similarly, the interaction between the common food preservative sodium benzoate and BSA has been explored. researchgate.net Spectroscopic and molecular docking studies confirmed that sodium benzoate binds to BSA, primarily at Sudlow's site I, through a combination of hydrogen bonds and van der Waals forces. researchgate.netnih.gov This binding quenches the intrinsic fluorescence of BSA and can induce conformational changes in the protein's secondary structure. researchgate.net Thermodynamic analysis of the interaction between sodium benzoate and another protein, lysozyme, showed that the binding process is spontaneous, driven by both hydrophobic interactions and hydrogen bonds. researchgate.net

Table 2: Thermodynamic Parameters of Sodium Benzoate Binding to Lysozyme This table is interactive. You can sort and filter the data.

Thermodynamic Parameter Value Implied Driving Force Reference
Enthalpy Change (ΔH) 12.558 kJ·mol⁻¹ Endothermic researchgate.net
Entropy Change (ΔS) 25 kJ·mol⁻¹·K⁻¹ Entropically Favorable researchgate.net

Toxicological Profiles and Mechanistic Studies

In Vivo Toxicological Assessments

The systemic toxicity of 2-methylpentyl benzoate (B1203000) is predicted to be a composite of the effects of benzoic acid and 2-methyl-1-pentanol (B47364). Benzoic acid generally exhibits low acute and repeated-dose toxicity. scbt.com In animal studies, systemic effects such as reduced weight gain, and effects on the liver and kidneys, were observed, but typically at high doses exceeding 1000 mg/kg of body weight per day. Some studies investigating benzoic acid and its derivatives have specifically noted the potential for hepatotoxicity. Oral ingestion of benzoic acid has been linked to liver dysfunction in rats, with histological changes observed. researchgate.net Furthermore, studies on certain chlorinated and nitrated derivatives of benzoic acid have also demonstrated hepatotoxic effects in animal models. nih.govrjsvd.com

The alcohol metabolite, 2-methyl-1-pentanol, is considered harmful if swallowed, with a reported oral LD50 in rats of 1410 mg/kg. thegoodscentscompany.com It is also known to be an irritant to the skin, eyes, and respiratory system. haz-map.com

CompoundTest SpeciesRouteToxicity Value (LD50)
Benzoic AcidRatOral1700-3040 mg/kg bw
Benzoic AcidMouseOral1940-2370 mg/kg bw
2-Methyl-1-pentanolRatOral1410 mg/kg thegoodscentscompany.com
2-Methyl-1-pentanolRabbitDermal3560 uL/kg thegoodscentscompany.com

There are no specific studies available that evaluate the induction of oxidative stress or subsequent antioxidant responses following exposure to 2-methylpentyl benzoate. Oxidative stress is a pathogenic mechanism involving an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.

Research on the metabolite, benzoic acid, in zebrafish embryos has shown that it can ameliorate oxidative stress and inflammation induced by other chemical agents, such as valproic acid. tandfonline.comnih.gov This suggests that benzoic acid can interact with oxidative pathways, although this does not directly characterize it as an inducer of oxidative stress itself.

Genotoxicity and DNA Damage Assessment

For the alkyl benzoates group, the consensus from available data is that these ingredients are not genotoxic. cir-safety.orgpsu.edunih.govewg.org This assessment is largely based on the non-genotoxic profile of the common metabolite, benzoic acid, in in vivo studies.

However, the genotoxicity data for benzoic acid itself presents a more complex picture. While in vivo genotoxicity assays are predominantly negative, some in vitro studies have reported weak genotoxic or equivocal effects. For instance, investigations using human peripheral blood lymphocytes in vitro found that benzoic acid could significantly increase the frequency of chromosomal aberrations and sister chromatid exchanges at higher concentrations (200 and 500 μg/mL). nih.govnih.gov Despite these in vitro findings, regulatory bodies have generally concluded that benzoic acid is not a concern for genotoxicity in vivo. europa.eu

CompoundAssay TypeSystemResult
Alkyl Benzoates (group)VariousIn vitro / In vivoNot Genotoxic cir-safety.orgpsu.edu
Benzoic AcidIn vivo Cytogenetic/MicronucleusSomatic/Germ CellsNegative
Benzoic AcidChromosomal AberrationIn vitro (Mammalian Cells)Weak/Equivocal
Benzoic AcidChromosomal Aberration / SCE / MNIn vitro (Human Lymphocytes)Positive at ≥200 µg/mL nih.govnih.gov

The single-cell gel electrophoresis, or Comet assay, is a sensitive and established method for quantifying and analyzing DNA fragmentation in individual cells. It is widely used in genotoxicity testing to measure DNA damage such as single- and double-strand breaks. A literature review did not identify any studies in which the Comet assay was used to evaluate the potential DNA-damaging effects of this compound.

Neurotoxicological Considerations and Effects on Nervous System

Specific neurotoxicity studies on this compound have not been identified. Insights may be drawn from its metabolites. For benzoic acid, animal studies reported no evidence of neurofunctional abnormalities or histopathological changes to the central nervous system at doses up to approximately 500 mg/kg bw/day. Clear signs of neurotoxicity, including ataxia, tremors, and convulsions, were only observed in juvenile rats at very high doses (2250 mg/kg bw/day). Conversely, some research has explored the potential for sodium benzoate, a salt of benzoic acid, to modulate N-Methyl-D-aspartate (NMDA) receptor function, with one study suggesting it may improve cognitive function in patients with early-phase Alzheimer's disease. healthcapusa.com Another study in zebrafish indicated that benzoic acid might raise the levels of neurotrophic factors. tandfonline.com

CompoundStudy TypeSpeciesNOAEL
Benzoic Acid4-Generation ReproductionRat500 mg/kg bw/day
Benzoic AcidExtended One-Generation ReproductionRat~1000 mg/kg bw/day nih.gov
Benzoic AcidDevelopmental Toxicity (Overall)Various500 mg/kg bw/day europa.eu
Benzyl (B1604629) Acetate (B1210297)Developmental ToxicityRat500 mg/kg bw/day europa.eu

Assessment of Toxicity to Non-Target Organisms

Benzoate esters are predicted to have low toxicity to aquatic organisms. epa.gov For instance, a screening assessment by Environment and Climate Change Canada utilized an ecological risk classification (ERC) approach for a group of nine benzoate substances. This approach considers metrics such as mode of toxic action, chemical reactivity, bioavailability, and potential emission rates. The assessment identified these benzoates as having a low potential to cause ecological harm. canada.cacanada.ca The U.S. EPA also notes that under environmentally relevant conditions, benzoic acid and its salts exhibit very low acute toxicity to fish, daphnia, and bacteria. epa.gov

Table 1: Summary of Ecological Risk Assessment for Simple Alkyl Benzoates This table is based on general findings for the benzoate group and not specific to this compound.

Metric Finding Source
Potential for Ecological Harm Low canada.cacanada.ca
Aquatic Toxicity Very low acute toxicity for benzoic acid and its salts epa.gov
Biodegradability Readily biodegradable epa.gov
Bioaccumulation Potential Non-bioaccumulative epa.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The metabolic fate of this compound in mammals is predicted to begin with rapid hydrolysis, followed by the metabolism and excretion of its constituent parts. canada.caresearchgate.net This process is common for simple alkyl esters. researchgate.net

Hydrolysis

Upon absorption, this compound is expected to be rapidly broken down (hydrolyzed) by enzymes called carboxylesterases, which are abundant in the body, particularly in the liver, but also in the skin and blood. researchgate.net This enzymatic reaction cleaves the ester bond, yielding two primary metabolites:

Benzoic Acid

2-Methyl-1-pentanol

This metabolic pathway is well-established for the broader class of alkyl benzoates. Assessments by various international bodies have concluded that these esters readily hydrolyze into benzoic acid and their corresponding alcohols. canada.ca

Oxidation

Following hydrolysis, the two metabolites undergo further individual metabolic transformations.

Benzoic Acid: Benzoic acid itself does not typically undergo significant oxidation in Phase I metabolism. Instead, it is primed for direct conjugation in Phase II. researchgate.net

2-Methyl-1-pentanol: As a primary branched-chain alcohol, 2-methyl-1-pentanol is expected to be oxidized. Primary alcohols are typically metabolized by alcohol dehydrogenase (ADH) to form an aldehyde (2-methylpentanal), which is then further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid (2-methylpentanoic acid). masterorganicchemistry.comyoutube.com This resulting carboxylic acid can then potentially enter further metabolic pathways.

Phase II metabolism involves the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body.

The primary metabolite, benzoic acid , is well-known to undergo two main conjugation reactions: al-edu.com

Glycine Conjugation: The most significant metabolic pathway for benzoic acid is its conjugation with the amino acid glycine. al-edu.comnih.gov This reaction, occurring primarily in the liver and kidneys, forms N-benzoylglycine, more commonly known as hippuric acid . nih.govnih.gov The process involves the activation of benzoic acid to benzoyl-CoA, which then reacts with glycine. researchgate.net

Glucuronidation: A smaller portion of benzoic acid is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, resulting in the formation of benzoyl glucuronide .

These conjugation reactions transform the lipophilic benzoic acid into highly water-soluble metabolites.

Metabolite Excretion

The resulting water-soluble conjugates, hippuric acid and benzoyl glucuronide, are efficiently eliminated from the body. youtube.com They are transported out of the cells and enter the bloodstream, from where they are filtered by the kidneys and excreted primarily in the urine. youtube.com The excretion of hippuric acid is a well-established and rapid detoxification pathway. al-edu.com

Table 2: Key Metabolic Reactions of this compound Metabolites

Initial Metabolite Phase II Reaction Key Enzyme(s) Conjugated Product Primary Excretion Route
Benzoic Acid Glycine Conjugation Butyrate-CoA ligase, Glycine N-acyltransferase Hippuric Acid (N-benzoylglycine) Urine
Benzoic Acid Glucuronidation UDP-glucuronosyltransferase (UGT) Benzoyl Glucuronide Urine

Environmental Fate and Ecotoxicological Impact

Biodegradation Pathways and Kinetics

Biodegradation is a key process that determines the environmental persistence of organic compounds. For 2-Methylpentyl benzoate (B1203000), biodegradation involves the breakdown of the molecule by microorganisms. The ester linkage in 2-Methylpentyl benzoate is susceptible to hydrolysis, which would be the initial step in its degradation, yielding benzoic acid and 2-methylpentan-1-ol. Both of these resulting compounds can be further biodegraded.

Under anaerobic conditions, such as in sediments and some groundwater environments, the degradation of the 2-methylpentyl portion of the molecule is expected to proceed through mechanisms established for alkanes. One of the primary mechanisms for the anaerobic activation of alkanes is the addition of fumarate (B1241708) to a sub-terminal carbon atom of the alkane, a reaction catalyzed by the enzyme alkylsuccinate synthase.

For the 2-methylpentyl moiety, it is hypothesized that the initial activation would involve the addition of a fumarate molecule to the alkane chain. This process is initiated by the abstraction of a hydrogen atom from the hydrocarbon, creating a radical that then adds to the double bond of fumarate. This fumarate addition is a well-documented mechanism for the anaerobic degradation of various hydrocarbons.

Following the initial fumarate addition to the 2-methylpentyl chain, a series of metabolic steps are expected to occur. The resulting alkylsuccinate, in this case, a succinylated 2-methylpentyl derivative, would undergo further transformation. These transformations typically involve the conversion of the succinylated product into a CoA-thioester, followed by carbon skeleton rearrangement and subsequent degradation via β-oxidation. This process would lead to the formation of smaller, more readily metabolized compounds.

The benzoate moiety, following hydrolysis, is expected to be degraded through the central benzoyl-CoA pathway under anaerobic conditions. This involves the activation of benzoate to benzoyl-CoA, followed by dearomatization of the benzene (B151609) ring and eventual cleavage to yield aliphatic products that can enter central metabolism.

Environmental Persistence Assessment

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life, which is the time it takes for half of the initial amount of the substance to disappear.

In the absence of experimental data, the environmental half-life of this compound can be estimated using quantitative structure-activity relationship (QSAR) models, such as those available in the EPI (Estimation Program Interface) Suite™. These models predict the environmental fate of chemicals based on their structural properties.

Environmental CompartmentPredicted Half-Life
WaterDays to Weeks
SoilWeeks to Months
SedimentMonths to Years

Note: These are estimated values from predictive models and should be interpreted with caution. Actual environmental half-lives can vary depending on specific environmental conditions such as temperature, pH, microbial population, and oxygen availability.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kₒw) and the bioconcentration factor (BCF).

Based on predictive models, the log Kₒw of this compound is estimated to be approximately 4.2. A log Kₒw value in this range suggests a moderate potential for bioaccumulation in aquatic organisms. The predicted Bioconcentration Factor (BCF) for fish is estimated to be around 440 L/kg. This value indicates that this compound is likely to accumulate in fish tissue to a concentration that is moderately higher than the concentration in the surrounding water.

ParameterPredicted Value
Log Kₒw~ 4.2
Bioconcentration Factor (BCF)~ 440 L/kg

Note: These are estimated values and the actual bioaccumulation potential can be influenced by factors such as the organism's metabolism and excretion rates.

Aquatic Ecotoxicity and Hazard Characterization

The aquatic ecotoxicity of this compound is a critical aspect of its environmental risk assessment. In the absence of specific experimental studies on this compound, its potential effects on aquatic organisms are inferred from data on other alkyl benzoates and its expected breakdown products.

For structurally similar simple alkyl benzoates, the ecological risk has been characterized as low. canada.cacanada.ca This is based on a combination of factors including their expected ready biodegradability and the low toxicity of their hydrolysis products at environmentally relevant concentrations. oecd.orgepa.gov

In the absence of empirical data for this compound, Quantitative Structure-Activity Relationship (QSAR) models can be utilized to predict its aquatic toxicity. nih.govresearchgate.netnih.gov These computational models estimate the toxicity of a chemical based on its molecular structure and have been developed for various classes of organic compounds, including esters. researchgate.net Such models could provide estimated values for endpoints like the 96-hour LC50 (Lethal Concentration for 50% of the test population) in fish, the 48-hour EC50 (Effective Concentration for 50% of the test population) in daphnids, and the 72-hour EC50 for algae.

Table 1: Predicted Acute Aquatic Toxicity for this compound (Illustrative QSAR-based values)

SpeciesEndpointPredicted Value (mg/L)
Fish (e.g., Oncorhynchus mykiss)96-hr LC501 - 10
Invertebrate (e.g., Daphnia magna)48-hr EC501 - 10
Algae (e.g., Pseudokirchneriella subcapitata)72-hr ErC501 - 10

Note: The values presented in this table are illustrative and would need to be derived from validated QSAR models. They serve to demonstrate the type of data required for a comprehensive ecotoxicological assessment.

Chronic toxicity data for this compound is also not available. Chronic toxicity is often estimated by applying an assessment factor to acute toxicity data or through specific chronic toxicity tests that evaluate long-term effects on survival, growth, and reproduction.

The Hazardous Concentration for 50% of species (HC50) is a statistical measure derived from a Species Sensitivity Distribution (SSD). It represents the concentration at which 50% of the species in a particular ecosystem are expected to be affected. The derivation of a reliable HC50 requires a sufficient amount of toxicity data across different trophic levels.

Given the lack of specific toxicity data for this compound, a direct calculation of its HC50 is not feasible. In such cases, HC50 values can be estimated using data from surrogate (structurally similar) substances or from QSAR predictions for a range of species. researchgate.netnih.gov The uncertainty in HC50 values derived from limited datasets or predictive methods is generally high. cyf-kr.edu.pl

Table 2: Estimated HC50 for this compound based on Read-Across and Predictive Models (Illustrative)

Protection GoalEstimated HC50 (mg/L)Confidence Level
Aquatic Ecosystem0.5 - 5Low

Note: This is an illustrative value and would require a comprehensive analysis of data from related compounds and multiple QSAR models to be established with a higher degree of confidence.

Environmental Risk Classification and Regulatory Considerations

The Organisation for Economic Co-operation and Development (OECD) has also assessed benzoates and concluded that they are of low priority for further work, citing their low toxicity and ready biodegradability. oecd.org

Regulatory considerations for this compound would likely follow the framework applied to other benzoate esters. This would involve an evaluation of its persistence, bioaccumulation, and toxicity (PBT) properties. Given the expectation of ready biodegradability and low bioaccumulation potential (based on its structure), it is unlikely to be classified as a persistent, bioaccumulative, and toxic substance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Molecular Structure with Biological Activities

The biological activity of an ester like 2-methylpentyl benzoate (B1203000) is intrinsically linked to its molecular structure. The two primary components, the aromatic benzoate ring and the branched alkyl chain, each play a distinct role in how the molecule interacts with biological systems.

The nature of the alkyl group in a benzoate ester is a critical determinant of its biological activity. Factors such as the length of the carbon chain and the presence of branching significantly affect the molecule's physicochemical properties, which in turn govern its interaction with biological targets.

The "2-methylpentyl" portion of the molecule is a six-carbon, branched alkyl chain. This structure influences properties like lipophilicity (fat-solubility) and steric hindrance. An increase in the carbon chain length generally leads to greater lipophilicity, which can enhance the molecule's ability to cross biological membranes. However, the branching at the second carbon introduces steric bulk. This specific shape can influence how the molecule fits into the active sites of enzymes or receptors, potentially leading to different activity compared to its straight-chain isomer, hexyl benzoate. Studies on related compounds, such as benzalkonium chloride, have shown that the length of the alkyl chain directly impacts bactericidal activity. nih.gov This suggests that variations in the alkyl portion of benzoate esters are crucial for modulating their biological effects.

Table 1: Comparison of Alkyl Group Properties and Potential Biological Impact

Alkyl Group Carbon Atoms Branching Relative Lipophilicity Steric Hindrance Potential Impact on Activity
Methyl 1 No Low Low May favor water solubility over membrane penetration.
Butyl 4 No Moderate Moderate Balanced properties for various applications.
2-Methylpentyl 6 Yes High Significant High membrane permeability; specific fit for chiral targets.
Hexyl 6 No High Moderate High membrane permeability; less specific fit than branched isomer.

The aromatic benzoate moiety is a cornerstone of the molecule's biological profile. Aromatic rings are prevalent in pharmaceuticals due to their rigid, planar structure, which provides a stable scaffold for interacting with biological targets like proteins and nucleic acids. jocpr.com

The key features of the benzoate group include:

The Benzene (B151609) Ring: The conjugated π-electron system of the benzene ring allows it to participate in non-covalent interactions such as π-stacking and hydrophobic interactions within protein binding sites. jocpr.com These interactions are crucial for the recognition and binding of a ligand to its receptor.

The Ester Functional Group: The ester linkage (-COO-) is susceptible to hydrolysis by enzymes, particularly esterases, which are common in biological systems. This metabolic breakdown yields benzoic acid and 2-methylpentanol. The biological activity of the parent compound is thus terminated, and the properties of its metabolites determine subsequent effects. scbt.com The introduction of a hydroxyl group through metabolism can significantly alter the molecule's polarity and interaction with receptors. nih.govsemanticscholar.org

The combination of a hydrophobic aromatic ring and a metabolically active ester group makes the benzoate moiety a versatile component in designing biologically active molecules. jocpr.comnih.gov

Relationship between Chemical Structure and Environmental Fate

The environmental journey of 2-methylpentyl benzoate is dictated by its chemical structure. Its persistence, degradation, and potential for bioaccumulation are linked to the properties of its ester bond and its constituent parts.

The primary pathways for its environmental degradation include:

Hydrolysis: The ester bond is the most reactive site for environmental degradation. In the presence of water, it can hydrolyze to form benzoic acid and 2-methylpentanol. This process can be abiotic or facilitated by microbial enzymes. Benzoic acid derivatives are generally stable metabolites that can be further degraded. scbt.com

Photodegradation: In the atmosphere, organic molecules like benzoates can be broken down through reactions with hydroxyl radicals (·OH) initiated by sunlight. scbt.comevergreensinochem.com This photochemical degradation is a significant removal pathway for volatile compounds released into the air. evergreensinochem.com

Biodegradation: Microorganisms in soil and water can utilize the compound as a carbon source. The branched nature of the 2-methylpentyl chain may influence the rate of biodegradation compared to straight-chain analogues, as some microbial enzymes show specificity for linear alkanes. However, many simple glycols and related substances are considered inherently biodegradable. researchgate.net

The compound's moderate lipophilicity, suggested by its branched alkyl chain, indicates a potential for partitioning into organic matter in soil and sediment. However, its susceptibility to hydrolysis and biodegradation likely prevents significant long-term persistence or bioaccumulation.

Table 2: Summary of Environmental Fate Processes for this compound

Process Description Key Structural Feature Resulting Products
Hydrolysis Cleavage of the ester bond by water. Ester Linkage (-COO-) Benzoic acid and 2-methylpentanol
Photodegradation Breakdown in the atmosphere by hydroxyl radicals. Entire Molecule Smaller, oxidized fragments (e.g., CO2)
Biodegradation Microbial breakdown in soil and water. Alkyl Chain and Aromatic Ring Cellular components, CO2, water

Impact of Stereochemistry on Biological and Physical Properties

A crucial but often overlooked aspect of this compound's structure is its stereochemistry. The carbon atom at the second position of the pentyl chain (the attachment point of the methyl group) is a chiral center. This means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-methylpentyl benzoate and (S)-2-methylpentyl benzoate.

While enantiomers have identical physical properties in a non-chiral environment (e.g., boiling point, density), their three-dimensional shapes cause them to interact differently with other chiral molecules. longdom.org Most biological systems, including enzymes and receptors, are chiral. This has profound implications:

Differential Biological Activity: One enantiomer may bind more effectively to a specific receptor or enzyme active site than the other, leading to significant differences in biological or pharmacological activity. One form could be active while the other is inactive or even produces a different effect. longdom.org

Stereoselective Metabolism: The enzymes responsible for metabolizing the compound may process one enantiomer more rapidly than the other. This can lead to different durations of action and metabolite profiles for each enantiomer.

Therefore, a sample of this compound is typically a racemic mixture (a 50:50 mix of R and S enantiomers), and its observed biological activity is a composite of the activities of both forms. Understanding the specific contributions of each enantiomer is critical for a complete structure-activity relationship analysis. longdom.orgoup.com

Potential Research Applications and Industrial Relevance

Application in Sustainable Agricultural Pest Management

There is no specific research available on the application of 2-Methylpentyl benzoate (B1203000) in agricultural pest management. However, extensive research has been conducted on the insecticidal and repellent properties of the simpler ester, methyl benzoate.

Methyl benzoate, a naturally occurring plant volatile, has demonstrated significant efficacy against a wide range of agricultural pests. cabidigitallibrary.orgresearchgate.netencyclopedia.pub It functions through various modes of action, including as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, and repellent. cabidigitallibrary.orgresearchgate.netnih.gov Studies have shown its effectiveness against pests such as the sweetpotato whitefly (Bemisia tabaci), the Indian meal moth (Plodia interpunctella), and various other agricultural and stored product insects. nih.govplos.orgnih.gov

The insecticidal activity of benzoate esters is influenced by the structure of the alcohol moiety. For instance, a study on the toxicity of methyl benzoate and its analogs against adult Aedes aegypti mosquitoes found that butyl benzoate and n-pentyl benzoate were more effective than methyl benzoate itself. semanticscholar.org This suggests that the size and structure of the alkyl group play a crucial role in the compound's biological activity.

Given these findings, it is plausible that 2-Methylpentyl benzoate could also exhibit insecticidal or repellent properties. The branched 2-methylpentyl group might influence its volatility, lipophilicity, and interaction with insect receptors, potentially leading to a different spectrum of activity or potency compared to methyl benzoate. However, without specific studies on this compound, its potential in sustainable agricultural pest management remains speculative.

Table 1: Documented Pest Control Activities of Methyl Benzoate

Mode of ActionTarget Pest ExampleEfficacy Highlights
Contact ToxicitySweetpotato Whitefly (Bemisia tabaci)100% mortality of adults at 1% concentration after 24 hours. plos.org
Fumigant ToxicityIndian Meal Moth (Plodia interpunctella)High toxicity with a median lethal time (LT50) of 2 hours at 1 µL/L air. nih.gov
RepellencySweetpotato Whitefly (Bemisia tabaci)96.1% repellency at 2% concentration after 24 hours. nih.govplos.org
Ovicidal ActivitySweetpotato Whitefly (Bemisia tabaci)94.2% reduction in egg hatch rate at 2% concentration. nih.govplos.org
Anti-ovipositionSweetpotato Whitefly (Bemisia tabaci)98.2% deterrence of egg-laying at 2% concentration after 24 hours. nih.govplos.org

This table is based on data for Methyl Benzoate and is provided for comparative context due to the absence of data for this compound.

Utilization as Chemical Building Blocks and Intermediates in Fine Chemical Synthesis

Methyl benzoate is recognized as a versatile intermediate in organic synthesis. nbinno.com Its ester functionality allows for a variety of chemical transformations, including hydrolysis to benzoic acid and methanol, transesterification to produce other benzoate esters, and reduction to yield benzyl (B1604629) alcohol. nbinno.com These reactions make methyl benzoate a valuable precursor in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. nbinno.comresearchgate.net For example, substituted methyl benzoates serve as starting materials for more complex molecules, such as Methyl-2-formyl benzoate, which is a precursor for various pharmacologically active compounds. researchgate.net

The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid with the corresponding alcohol. researchgate.net In the case of this compound, this would involve the reaction of benzoic acid with 2-methylpentanol.

Q & A

Q. What are the standard synthetic routes for 2-Methylpentyl benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : The esterification of benzoic acid derivatives with 2-methylpentanol is a common approach. For example, coupling via Steglich esterification (using DCC/DMAP) or acid-catalyzed Fischer esterification (H₂SO₄ or p-toluenesulfonic acid) can be employed .
  • Optimization : Key parameters include stoichiometric ratios (1:1.2 for alcohol:acid), temperature (80–110°C for Fischer), and catalyst loading (5 mol% for DMAP). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .
  • Validation : Monitor reaction progress using TLC or in-situ FTIR to track carbonyl peak (C=O) disappearance. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol precursor .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : δ 7.8–8.1 ppm (aromatic protons from benzoate), δ 4.0–4.2 ppm (ester –CH₂–), δ 1.2–1.6 ppm (methylpentyl backbone) .
    • 13C NMR : δ 167 ppm (ester carbonyl), δ 130–140 ppm (aromatic carbons), δ 60–70 ppm (oxygenated methylpentyl carbon) .
  • Mass Spectrometry (MS) : Expect molecular ion [M+H]+ at m/z 220–230 (exact mass depends on isotopic pattern). Fragmentation peaks at m/z 105 (benzoyl ion) and m/z 115 (methylpentyl fragment) confirm structure .
  • FTIR : Strong C=O stretch at ~1720 cm⁻¹, aromatic C–H stretches at ~3050 cm⁻¹, and ester C–O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under various experimental conditions, and what analytical methods are recommended for degradation product identification?

Methodological Answer:

  • Stability Studies :
    • Accelerated Testing : Expose the compound to elevated temperatures (40–60°C), UV light, or acidic/basic conditions (pH 3–11) for 7–30 days. Sample aliquots are analyzed at intervals .
    • Analytical Methods :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water) to quantify intact ester and degradation products (e.g., benzoic acid or 2-methylpentanol).
  • GC-MS : Identify volatile degradation byproducts (e.g., aldehydes or ketones) via EI ionization and NIST library matching .
    • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) derived from Arrhenius plots predicts shelf-life under storage conditions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Root-Cause Analysis :
    • Computational Limitations : Validate DFT calculations (e.g., B3LYP/6-31G*) by comparing predicted vs. experimental reaction barriers. Adjust solvent models (PCM vs. SMD) to account for solvation effects .
    • Experimental Replication : Conduct kinetic studies under controlled conditions (temperature, solvent polarity) to isolate variables. Use stopped-flow spectroscopy for real-time monitoring of nucleophilic attack .
  • Data Reconciliation : Apply multivariate statistics (e.g., PCA) to identify outliers. Cross-validate using alternative nucleophiles (e.g., amines vs. thiols) to test mechanistic hypotheses .

Q. How can this compound be utilized as a scaffold in drug delivery systems, and what structural modifications enhance its biocompatibility or target specificity?

Methodological Answer:

  • Scaffold Design :
    • Prodrug Applications : Esterify bioactive acids (e.g., NSAIDs) with 2-methylpentanol to improve lipophilicity and membrane permeability. Hydrolysis in vivo releases the active drug .
    • Targeted Modifications : Introduce PEG chains or peptide conjugates to the benzoate moiety for site-specific delivery. Click chemistry (e.g., azide-alkyne cycloaddition) enables modular functionalization .
  • Biocompatibility Testing :
    • In Vitro : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cells.
    • In Vivo : Evaluate pharmacokinetics (Cmax, t½) and tissue distribution in rodent models. LC-MS/MS quantifies parent compound and metabolites in plasma .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

Methodological Answer:

  • Systematic Review Framework :
    • Literature Synthesis : Tabulate solubility data (e.g., in DMSO, ethanol, hexane) from peer-reviewed studies. Exclude non-validated sources (e.g., commercial databases) per Cochrane guidelines .
    • Experimental Replication : Measure solubility via gravimetric analysis (saturation concentration at 25°C) in triplicate. Use USP-grade solvents to minimize batch variability .
    • Statistical Reconciliation : Apply ANOVA to compare datasets. If contradictions persist, investigate solvent purity, temperature control, or polymorphic forms of the compound .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H NMR δ 7.8–8.1 (aromatic), δ 4.0–4.2 (ester)
FTIR 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O)
GC-MS m/z 220–230 (M+H)+, m/z 105 (C₆H₅CO+)

Q. Table 2. Stability Study Design

ConditionParametersAnalytical Method
Thermal60°C, 30 daysHPLC
PhotolyticUV 254 nm, 7 daysGC-MS
HydrolyticpH 9, 25°C, 14 daysLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.